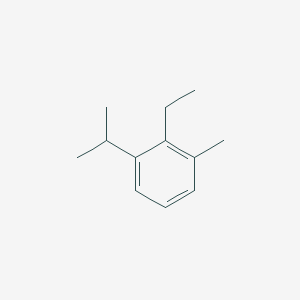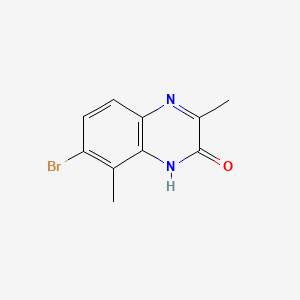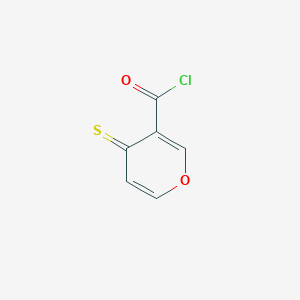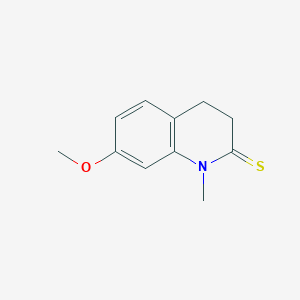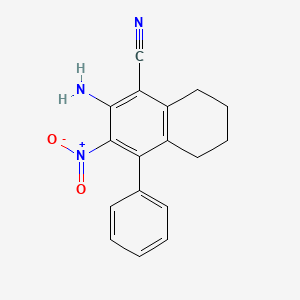
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a nitro group, a phenyl ring, and a tetrahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile .
科学的研究の応用
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(2-nitro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 5,6,7,8-Tetrahydro-1-naphthylamine
Uniqueness
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is unique due to its specific combination of functional groups and its tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
36337-33-4 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
2-amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H15N3O2/c18-10-14-12-8-4-5-9-13(12)15(11-6-2-1-3-7-11)17(16(14)19)20(21)22/h1-3,6-7H,4-5,8-9,19H2 |
InChIキー |
NOFREIDSQUFRTI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(C(=C2C3=CC=CC=C3)[N+](=O)[O-])N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


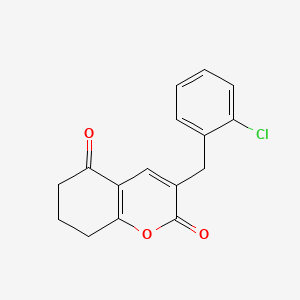
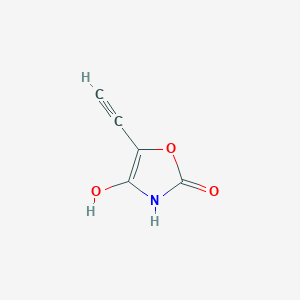
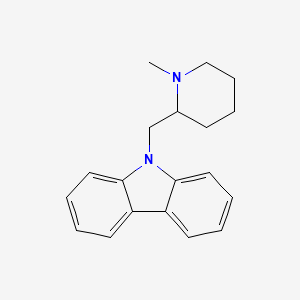

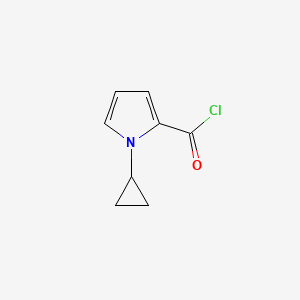

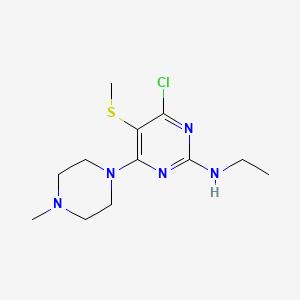
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
